

Solubility and stability of sodium erythorbate in aqueous solutions

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Compound of Interest

Compound Name: Sodium Erythorbate

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An In-depth Technical Guide to the Solubility and Stability of **Sodium Erythorbate** in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physicochemical properties of **sodium erythorbate**, focusing on its solubility and stability in aqueous environments. The information herein is intended to support research, development, and formulation activities.

Introduction to Sodium Erythorbate

Sodium erythorbate ($C_6H_7NaO_6$) is the sodium salt of erythorbic acid, a stereoisomer of ascorbic acid (Vitamin C).[1] While structurally similar to sodium ascorbate, it possesses distinct properties and applications. In its dry, crystalline form, **sodium erythorbate** is a white to yellow-white, odorless powder or granule that is stable and nonreactive.[2][3][4] However, when dissolved in water, it readily engages with atmospheric oxygen and other oxidizing agents, making it a valuable antioxidant and preservative in the food, beverage, and pharmaceutical industries.[3][4][5] Its primary function is to act as an oxygen scavenger, thereby preventing oxidative degradation that can lead to discoloration and flavor deterioration.[6][7]

Solubility in Aqueous Solutions

Sodium erythorbate is characterized as being freely soluble in water.^{[8][9][10]} Its solubility is a critical parameter for its application in various aqueous formulations. While extensive temperature-dependent solubility data is not widely published, several sources provide solubility values at or near ambient temperatures.

Quantitative Solubility Data

The table below summarizes the reported aqueous solubility of **sodium erythorbate**.

Solubility (g/100 mL)	Temperature (°C)	Temperature (°F)	Reference(s)
15	25	77	^{[2][3]}
16	Not Specified ("Normal")	-	^{[4][5]}
17	Not Specified	-	^{[2][3]}
≥ 10	17.8	64	^[9]

Effect of pH

The pH of a **sodium erythorbate** solution can vary depending on its concentration and the grade of the material. As the sodium salt of a weak acid, its solubility in water is generally high and not significantly impacted by pH until the solution becomes strongly acidic, which would favor the formation of the less soluble erythorbic acid.

- A 2% aqueous solution typically exhibits a pH in the range of 5.5 to 8.0.^{[2][3]}
- A 10% aqueous solution is reported to have a pH between 5.0 and 6.0 for standard grades, while some commercial grades may have a pH between 7.2 and 7.9.^{[2][5][9]}

Stability in Aqueous Solutions

The stability of **sodium erythorbate** is paramount to its efficacy as an antioxidant. While stable in its solid state, it deteriorates in aqueous solutions under specific conditions.^{[2][3]} The primary degradation pathway is oxidation, which is accelerated by several factors.^[11]

Factors Influencing Aqueous Stability

The degradation of **sodium erythorbate** in solution is a critical consideration for formulation development and shelf-life determination. The key factors are summarized below.

Factor	Effect on Stability	Description	Reference(s)
Oxygen (Air)	Decreases Stability	Sodium erythorbate readily reacts with atmospheric oxygen, which is the basis of its antioxidant function. This oxidative degradation is the primary pathway for its deterioration in solution.	[2] [3] [5] [7]
Trace Metals	Decreases Stability	Transition metal ions, particularly iron (Fe^{3+}) and copper (Cu^{2+}), act as catalysts that significantly accelerate the rate of oxidation.	[2] [12]
Heat	Decreases Stability	Elevated temperatures increase the kinetic rate of the oxidation reaction, leading to faster degradation of the compound.	[2] [3]
Light	Decreases Stability	Exposure to light, particularly UV radiation, provides the energy to promote oxidative degradation. Solutions should be protected from light to maintain stability.	[2] [3]
pH	pH-Dependent	Stability is generally greater under acidic	[11] [13]

conditions compared to neutral or alkaline conditions. However, the specific pH-rate profile can be complex.

The oxidative degradation of erythorbate leads to the formation of dehydroerythorbic acid.[9] [11] Kinetic studies have shown that the oxygen scavenging efficiency can be enhanced by blending **sodium erythorbate** with agents like ferrous sulfate, which participates in the redox cycle.[14]

Experimental Protocols

Accurate determination of solubility and stability is essential for quality control and formulation science. The following sections detail standard methodologies for these assessments.

Protocol for Equilibrium Solubility Determination

This protocol outlines a standard method for determining the solubility of **sodium erythorbate** in water at a specific temperature.

- **Preparation:** Add an excess amount of **sodium erythorbate** powder to a known volume of purified water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).
- **Equilibration:** Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is necessary to confirm saturation.
- **Sample Collection:** Cease agitation and allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant. To prevent crystallization or precipitation, the sampling apparatus (e.g., syringe) should be pre-warmed to the equilibration temperature.
- **Sample Filtration:** Immediately filter the aliquot through a fine-pored (e.g., 0.45 μm) filter, also pre-warmed to the experimental temperature, to remove any suspended microparticles.

- **Quantification:** Accurately dilute the clear filtrate with a suitable solvent (e.g., purified water). Determine the concentration of **sodium erythorbate** in the diluted sample using a validated analytical method, such as HPLC-UV or Iodometric Titration (see protocols below).
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in grams per 100 mL or other standard units.

Protocol for Stability Assessment via HPLC-UV

This protocol provides a framework for a stability study of **sodium erythorbate** in an aqueous solution using High-Performance Liquid Chromatography (HPLC) with UV detection.

- **Solution Preparation:** Prepare a stock solution of **sodium erythorbate** of known concentration in purified water. If required, buffer the solution to a specific pH.
- **Stress Conditions:** Aliquot the solution into separate, sealed vials for each test condition. Expose the vials to various stress factors:
 - **Thermal:** Store at elevated temperatures (e.g., 40°C, 60°C).
 - **Photolytic:** Expose to a controlled light source (e.g., UV or fluorescent light) as per ICH guidelines. Include dark controls.
 - **Oxidative:** Sparge with oxygen or add a chemical oxidizing agent.
 - **Catalytic:** Add known concentrations of metal ions (e.g., FeCl₃, CuSO₄).
- **Time-Point Sampling:** At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each vial.
- **HPLC Analysis:** Analyze each sample immediately using a validated HPLC method. An example method is as follows:
 - **Column:** Primesep B reverse-phase, 4.6 x 150 mm, 5 µm.[\[15\]](#)
 - **Mobile Phase:** Isocratic or gradient mixture of Acetonitrile and a buffer such as 30 mM Ammonium Formate, pH 3.0.[\[15\]](#)

- Flow Rate: 1.0 mL/min.[15]
- Detection: UV at 250 nm.[15]
- Injection Volume: 10-20 µL.
- Data Analysis: Quantify the peak area of **sodium erythorbate** at each time point against a standard calibration curve. Plot the concentration of **sodium erythorbate** versus time for each condition to determine the degradation kinetics.

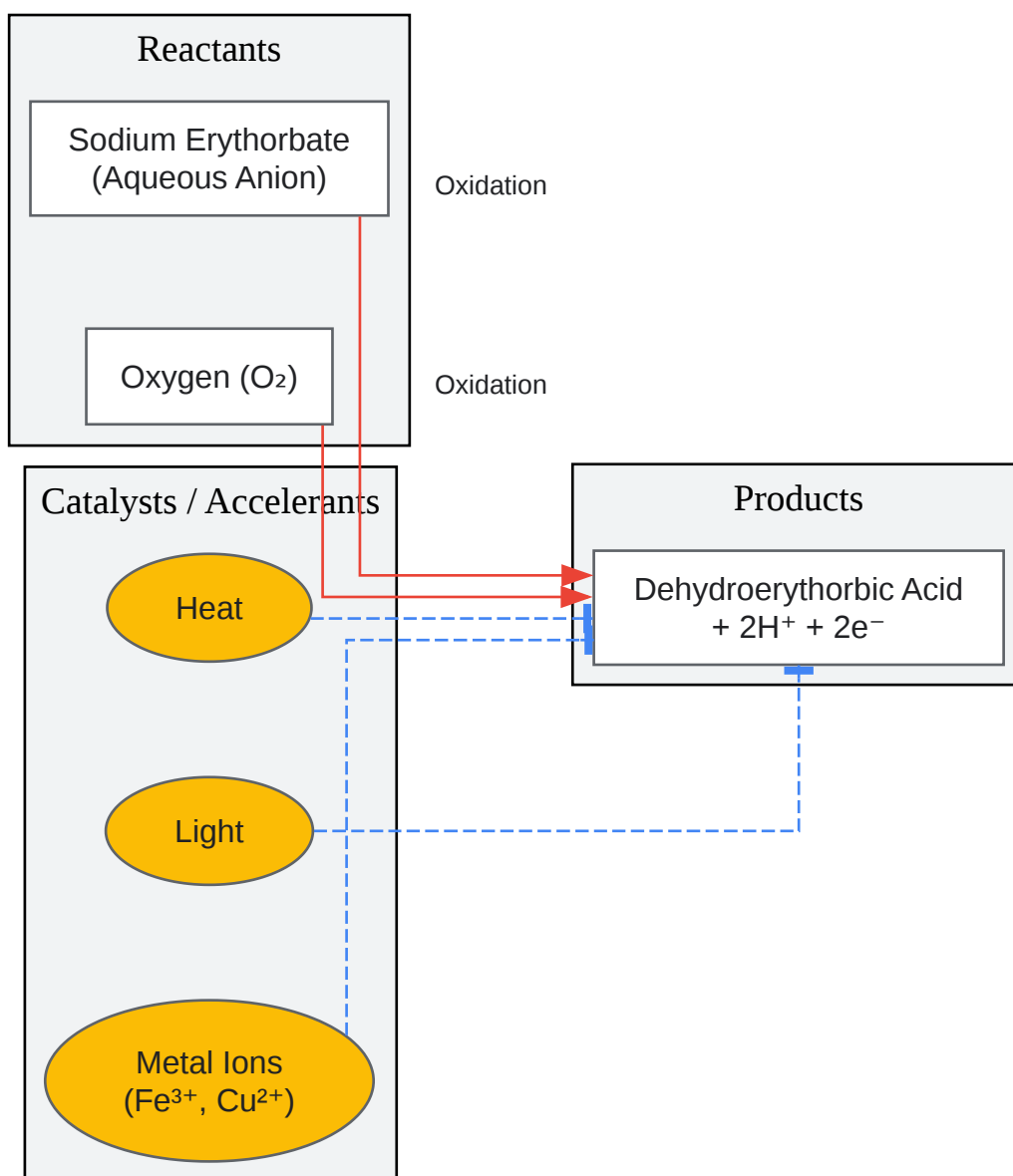
Protocol for Assay by Iodometric Titration

This method is a classic, reliable technique for quantifying **sodium erythorbate** based on its reducing properties. This protocol is adapted from the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[8]

- Sample Preparation: Accurately weigh approximately 0.400 g of the **sodium erythorbate** sample (previously dried in a vacuum over sulfuric acid for 24 hours).[8]
- Dissolution: Dissolve the sample in a mixture of 100 mL of carbon dioxide-free purified water and 25 mL of dilute sulfuric acid test solution (TS).[8]
- Titration: Immediately titrate the solution with a standardized 0.1 N iodine solution.[8]
- Endpoint Detection: As the endpoint is approached (the solution becomes a pale yellow), add a few drops of a starch indicator solution (starch TS). The solution will turn a deep blue/black color.[8]
- Completion: Continue the titration with the 0.1 N iodine solution until the blue color persists for at least 30 seconds. This is the endpoint.
- Calculation: Calculate the purity of the sample using the following equivalency: Each mL of 0.1 N iodine is equivalent to 10.807 mg of $C_6H_7NaO_6 \cdot H_2O$. [8]

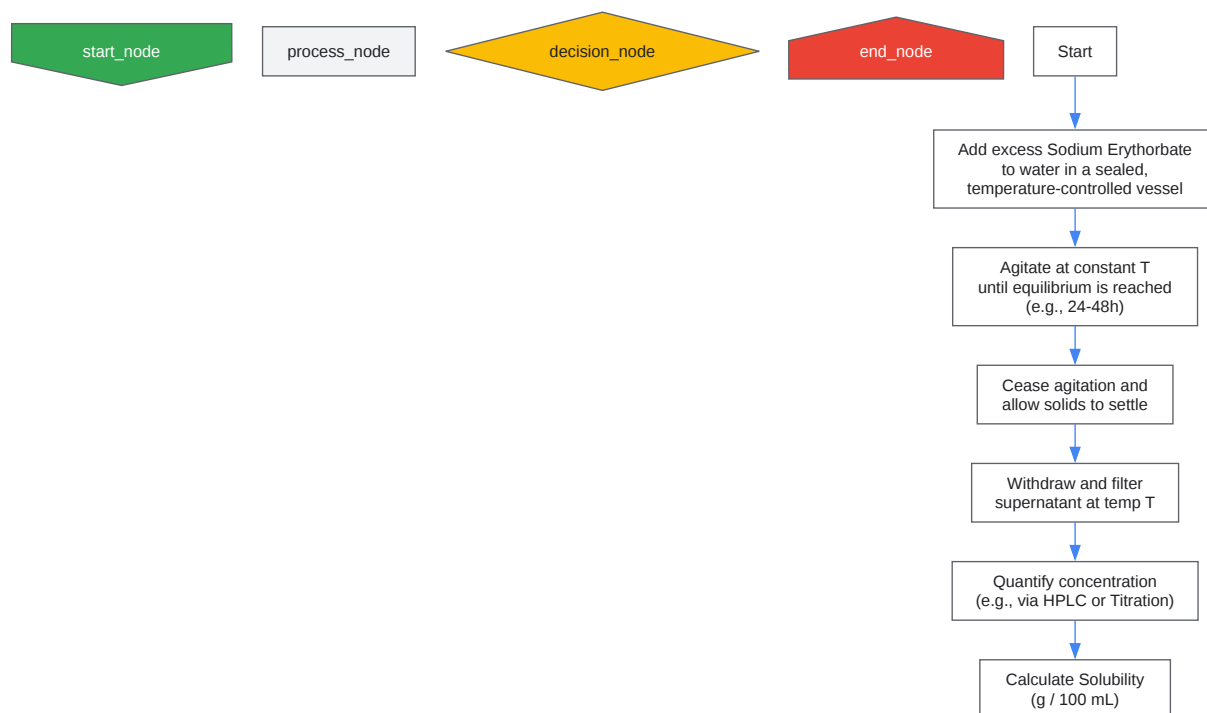
Mandatory Visualizations

The following diagrams illustrate key processes related to the stability and analysis of **sodium erythorbate**.



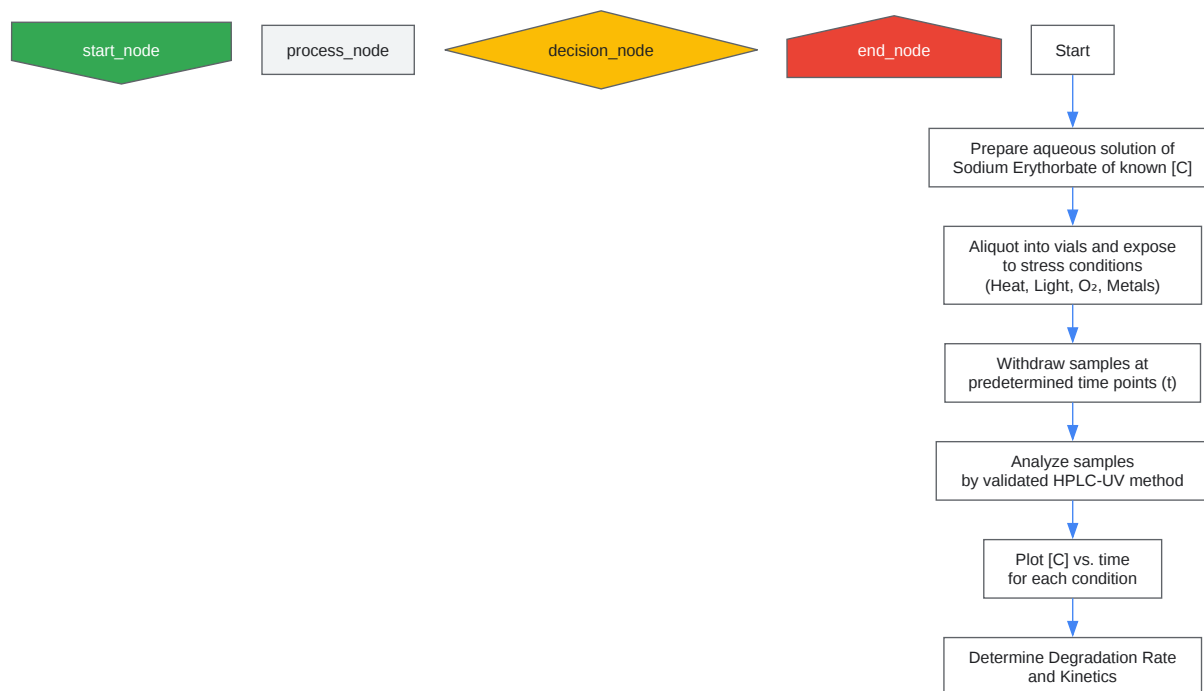
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Caption: Degradation pathway of aqueous **sodium erythorbate**.



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Caption: Experimental workflow for solubility determination.



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Caption: Experimental workflow for stability assessment.

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